4-Ethoxy-3-(trifluoromethyl)benzylamine
Overview
Description
4-Ethoxy-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(trifluoromethyl)benzylamine typically involves the reaction of 4-ethoxy-3-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of the aldehyde to the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(trifluoromethyl)benzylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield an imine or nitrile, while reduction may produce an alkane or alcohol .
Scientific Research Applications
4-Ethoxy-3-(trifluoromethyl)benzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzylamine: Lacks the ethoxy group, which affects its solubility and interaction with other molecules.
Uniqueness
4-Ethoxy-3-(trifluoromethyl)benzylamine is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-ethoxy-3-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5H,2,6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCHXTNRZYWWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247141 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206593-27-2 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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